molecular formula C7H3F3N2S B1391027 5-Isothiocyanato-2-(trifluoromethyl)pyridine CAS No. 1208672-46-1

5-Isothiocyanato-2-(trifluoromethyl)pyridine

Cat. No.: B1391027
CAS No.: 1208672-46-1
M. Wt: 204.17 g/mol
InChI Key: NEGJIUNBOBNOHZ-UHFFFAOYSA-N
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Description

5-Isothiocyanato-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H3F3N2S and a molecular weight of 204.17 g/mol . Its structure integrates a pyridine ring with both a trifluoromethyl group and a reactive isothiocyanate functional group. This combination is of significant interest in advanced chemical research and development. The presence of the trifluoromethyl group is a key structural motif found in many modern active ingredients . This group is strongly electron-withdrawing, which can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and biomolecular affinity . Such properties have made trifluoromethylpyridine (TFMP) derivatives crucial components in the creation of novel compounds for the agrochemical and pharmaceutical industries . The reactive isothiocyanate group makes this compound a valuable building block for synthesizing more complex molecules. Researchers can utilize it to form thiourea bridges, making it a versatile intermediate in medicinal chemistry and materials science. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-isothiocyanato-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)6-2-1-5(3-11-6)12-4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGJIUNBOBNOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N=C=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208672-46-1
Record name 5-Isothiocyanato-2-(trifluoromethyl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanato-2-(trifluoromethyl)pyridine typically involves the reaction of 5-amino-2-(trifluoromethyl)pyridine with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and safety .

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanato-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can undergo cyclization reactions to form heterocyclic compounds

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or acetonitrile at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products Formed

Scientific Research Applications

5-Isothiocyanato-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Isothiocyanato-2-(trifluoromethyl)pyridine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations on the Pyridine Ring

a) 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
  • Structure: Features a cyano (-CN) group at position 2 and a trifluoromethyl group at position 3 (vs. position 2 in the target compound).
  • Key Differences: The cyano group enhances electrophilicity, making this compound more reactive in cross-coupling reactions compared to the isothiocyanato derivative. Its applications include use in kinase inhibitors ().
b) 2-Chloro-5-iodo-3-trifluoromethylpyridine
  • Structure : Contains chloro (-Cl) and iodo (-I) groups at positions 2 and 5, respectively, with a trifluoromethyl group at position 3.
  • Key Differences : Halogen substituents increase molecular weight (239.44 g/mol) and polarizability, favoring participation in Suzuki-Miyaura couplings. The melting point is 99°C, suggesting higher crystallinity than the target compound ().
c) Pyridalyl (Insecticide)
  • Structure : Combines a trifluoromethylpyridine moiety with a chlorinated aromatic ring.
  • Key Differences : The chlorinated component enhances lipophilicity, improving pesticidal activity. Unlike the target compound, Pyridalyl lacks reactive isothiocyanate groups, relying instead on halogen interactions for bioactivity ().

Functional Group Comparisons

a) Isothiocyanate (-N=C=S) vs. Isocyanate (-N=C=O)
  • 5-Isocyanato-2-(trifluoromethyl)pyridine (CAS: 948551-74-4):
    • The isocyanate group is less stable than isothiocyanate due to weaker C=O bond polarity.
    • Reactivity: Isocyanates are prone to hydrolysis, whereas isothiocyanates exhibit greater resistance, making the latter preferable in aqueous synthetic conditions ().
b) Amide Derivatives
  • N-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide :
    • Replaces isothiocyanate with a carboxamide group.
    • Impact : Reduced electrophilicity but improved metabolic stability, as seen in CYP51 inhibitors like UDO and UDD ().

Pharmacological and Metabolic Stability

  • 5-Trifluoromethyluracil Derivatives :
    • Metabolism : The trifluoromethyl group prevents metabolic degradation of the pyrimidine ring, enhancing bioavailability ().
    • Comparison : Unlike uracil derivatives, 5-isothiocyanato-2-(trifluoromethyl)pyridine’s isothiocyanate group may undergo conjugation with glutathione, affecting its pharmacokinetic profile.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Group Molecular Weight (g/mol) Application
This compound -CF₃ (2), -N=C=S (5) Isothiocyanate 200.11 Pharmaceutical intermediate
5-Isocyanato-2-(trifluoromethyl)pyridine -CF₃ (2), -N=C=O (5) Isocyanate 184.10 Agrochemical synthesis
Pyridalyl -CF₃ (5), -Cl (aromatic) Chlorinated aromatic 438.72 Insecticide
2-Chloro-5-iodo-3-trifluoromethylpyridine -CF₃ (3), -Cl (2), -I (5) Halogens 239.44 Cross-coupling reactions

Table 2: Metabolic Stability of Trifluoromethyl-Containing Compounds

Compound Metabolic Pathway Stability Reference
5-Trifluoromethyluracil-2-C¹⁴ No ring degradation; forms 5-carboxyuracil High
This compound Potential glutathione conjugation Moderate (theoretical)
UDO (CYP51 inhibitor) Stable piperazinyl-pyridine structure High

Biological Activity

5-Isothiocyanato-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C₇H₃F₃N₂S. It features a pyridine ring substituted with an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF₃). The unique combination of these functional groups imparts significant biological activity, making it a subject of interest in medicinal chemistry and agrochemical research.

The biological activity of this compound primarily arises from its isothiocyanate moiety. Isothiocyanates are known for their ability to modify cysteine residues in proteins through covalent bonding. This modification can lead to changes in protein function, potentially inhibiting enzymatic activity and interfering with cellular signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating its penetration through biological membranes, which may increase its bioactivity in various biological contexts.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Like other isothiocyanates, this compound has shown potential in inducing apoptosis in cancer cells by modifying critical proteins involved in cell survival and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, particularly against resistant strains of bacteria, although specific data on this compound are still emerging .
  • Enzyme Inhibition : The ability to form covalent bonds with nucleophilic sites on enzymes suggests that this compound could inhibit various enzymatic pathways, leading to diverse biological effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis by modifying cysteine residues in critical proteins.,
AntimicrobialPotential activity against methicillin-resistant Staphylococcus aureus.
Enzyme InhibitionCovalent modification of enzymes leading to inhibition of their functions. ,

Case Study: Anticancer Activity

In a study investigating the anticancer properties of various isothiocyanates, this compound was tested for its ability to induce cell death in human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound effectively triggers apoptotic pathways. Further mechanistic studies revealed that the compound's action is mediated through the activation of stress response pathways that lead to cell cycle arrest and apoptosis.

Synthesis and Applications

The synthesis of this compound typically involves reactions that introduce the isothiocyanate group onto the pyridine ring while maintaining the trifluoromethyl substituent. Various synthetic routes have been explored, highlighting its versatility as a building block for more complex organic molecules.

Q & A

Q. What are the key synthetic routes for preparing 5-Isothiocyanato-2-(trifluoromethyl)pyridine?

The synthesis typically involves functionalizing a pyridine precursor. A common approach starts with 2-amino-5-(trifluoromethyl)pyridine, which undergoes isothiocyanation using thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI). Critical parameters include:

  • pH control (8–9, maintained with NaHCO₃) to prevent hydrolysis of the isothiocyanate group.
  • Low temperatures (0–5°C) to minimize side reactions like dimerization.
  • Purification via column chromatography (ethyl acetate/hexane, 1:3) or recrystallization (CH₂Cl₂/hexane).
    Monitor reaction progress by TLC (Rf ~0.4) and confirm purity via ¹H/¹⁹F NMR and HRMS .

Q. How should researchers characterize this compound spectroscopically?

Use a multi-technique approach:

  • ¹H NMR : Pyridine protons appear as doublets at δ 8.2–8.7 ppm; absence of NH₂ signals confirms complete conversion.
  • ¹⁹F NMR : CF₃ group resonates at δ -62 to -65 ppm.
  • IR : Strong N=C=S stretch at 2100–2120 cm⁻¹.
  • HRMS : Expected [M+H]⁺ at m/z 223.0124 (C₇H₃F₃N₂S).
    For structural validation, grow single crystals via slow ether diffusion and perform X-ray crystallography .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert gas (Ar/N₂) at -20°C in amber glass vials.
  • Use molecular sieves (3Å) to maintain moisture levels <0.1% (Karl Fischer titration).
  • Avoid contact with amines, alcohols, or nucleophiles to prevent degradation. Stability exceeds 95% over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in nucleophilic additions to this compound?

Contradictions often arise from competing pathways (e.g., thiourea formation via residual amines). Mitigation strategies include:

  • Kinetic studies : Use pseudo-first-order conditions to isolate rate constants for primary vs. side reactions.
  • In situ monitoring : Track intermediates via IR or Raman spectroscopy (e.g., thiocyanate vs. isothiocyanate peaks).
  • Impurity control : Pre-treat starting material with scavengers (e.g., polymer-supported sulfonic acid to remove amines).
    DFT calculations (B3LYP/6-311++G**) can model transition states and predict dominant pathways .

Q. What experimental design considerations are critical for evaluating biological activity?

  • Target selection : Prioritize enzymes with nucleophilic residues (e.g., cysteine proteases) due to the isothiocyanate’s electrophilicity.
  • Assay conditions : Use pH 7.4 buffers with 1–5% DMSO for solubility. Include controls with β-mercaptoethanol to quench non-specific reactions.
  • Dose-response : Test 0.1–100 μM concentrations; IC₅₀ values <10 μM suggest therapeutic potential. Validate hits with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can computational methods optimize the compound’s application in materials science?

  • Molecular docking : Use AutoDock Vina to predict interactions with polymers or liquid crystal matrices. Set grid boxes (20ų) around hydrophobic pockets (e.g., CF₃ group).
  • QSPR modeling : Correlate substituent effects (e.g., electron-withdrawing CF₃) with material properties (thermal stability, dielectric constants).
  • MD simulations : Analyze π-stacking behavior in pyridine-based frameworks over 100-ns trajectories (AMBER force field). Experimental validation via DSC and XRD is essential .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReferences
SynthesispH 8–9, 0–5°CTLC, Column Chromatography
Characterizationδ(F) = -62 ppm¹⁹F NMR, X-ray Crystallography
ReactivityKinetic StudiesDFT, In situ IR
Biological AssaysIC₅₀, SPRβ-mercaptoethanol Quenching

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Isothiocyanato-2-(trifluoromethyl)pyridine
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5-Isothiocyanato-2-(trifluoromethyl)pyridine

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